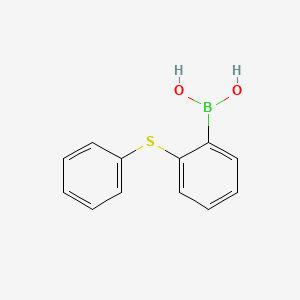

(2-(Phenylthio)phenyl)boronic acid

説明

特性

CAS番号 |

515158-87-9 |

|---|---|

分子式 |

C12H11BO2S |

分子量 |

230.09 g/mol |

IUPAC名 |

(2-phenylsulfanylphenyl)boronic acid |

InChI |

InChI=1S/C12H11BO2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H |

InChIキー |

GDYYMRIFZKRWMP-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=CC=C1SC2=CC=CC=C2)(O)O |

製品の起源 |

United States |

Comprehensive Analysis of Chemical Reactivity and Transformations Involving 2 Phenylthio Phenyl Boronic Acid

Carbon-Carbon Bond Formation Processes

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.govnih.gov (2-(Phenylthio)phenyl)boronic acid serves as an effective coupling partner in these palladium-catalyzed reactions.

The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide array of substrates with this compound. nih.gov Generally, aryl and heteroaryl halides are common coupling partners. nih.gov The reaction's success and efficiency are heavily dependent on the chosen catalytic system, which typically consists of a palladium source and a ligand.

Modern catalytic systems often employ sterically bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, in combination with palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]). nih.gov These systems have proven effective for a broad range of substrates, including electron-rich and electron-deficient aryl halides. nih.govnih.gov The choice of base is also crucial, with potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) being commonly used. nih.gov

The reaction conditions are generally mild, often proceeding at temperatures around 100°C in solvents like n-butanol. nih.gov The tolerance of the Suzuki-Miyaura reaction to various functional groups makes it a highly valuable tool for the synthesis of complex molecules. nih.gov

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Cross-Coupling

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | n-Butanol | 100 |

| [Pd₂(dba)₃] | XPhos | K₃PO₄ | n-Butanol | 100 |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | Varies |

This table presents common catalytic systems and conditions and may not be exhaustive.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming an arylpalladium(II) halide intermediate. nih.gov

Transmetalation: In this step, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center. This process is typically facilitated by a base, which activates the boronic acid. youtube.com

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com

The presence of the ortho-phenylthio group in this compound can potentially influence the reaction through chelation effects, where the sulfur atom coordinates to the palladium center, which may affect the geometry and reactivity of the catalytic intermediates. beilstein-journals.org

Heck-Type Cross-Coupling Reactions with Olefinic and Alkynic Substrates

While the provided search results focus heavily on Suzuki-Miyaura reactions, Heck-type reactions represent another important class of palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. rsc.orgthieme-connect.de These reactions typically involve the coupling of an aryl or vinyl halide with an alkene. Although specific examples involving this compound in Heck-type reactions were not detailed in the search results, the general principles of Heck reactions can be discussed.

In a typical Heck reaction, an aryl-palladium intermediate, formed from the oxidative addition of an aryl halide, undergoes migratory insertion with an alkene. Subsequent β-hydride elimination yields the arylated alkene product and a hydrido-palladium species, which is then converted back to the active palladium(0) catalyst.

Copper-Mediated Cross-Coupling Reactions (e.g., C-O, C-N) and Related Transformations

Copper-mediated cross-coupling reactions have emerged as powerful methods for the formation of carbon-heteroatom bonds, including C-O and C-N bonds. nih.govresearchgate.netnih.gov Boronic acids are versatile reagents in these transformations. organic-chemistry.org

One notable example is the copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide to synthesize dithiocarbamates. organic-chemistry.org This reaction proceeds under mild conditions, utilizing copper(II) acetate as the mediator in acetonitrile. organic-chemistry.org The proposed mechanism involves transmetalation, coordination exchange, and reductive elimination through copper(II) and copper(III) intermediates. organic-chemistry.org This method offers a broad substrate scope and high functional group tolerance. organic-chemistry.org

Another significant application is the copper-mediated synthesis of aryloxyamines through the cross-coupling of phenylboronic acids and N-hydroxyphthalimide. nih.govsigmaaldrich.com This reaction can be carried out at room temperature using copper(I) or copper(II) salts in the presence of pyridine. nih.gov The resulting phthalimide (B116566) product can then be treated with hydrazine (B178648) to yield the desired aryloxyamine. nih.gov

Table 2: Examples of Copper-Mediated Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Copper Source | Key Reagents/Conditions | Product Type |

| Dithiocarbamate Synthesis | Boronic Acid, Amine, Carbon Disulfide | Cu(OAc)₂ | K₂CO₃, Acetonitrile, 60°C | Dithiocarbamate |

| Aryloxyamine Synthesis | Phenylboronic Acid, N-Hydroxyphthalimide | Cu(I) or Cu(II) salts | Pyridine, Room Temperature | Aryloxyamine |

This table provides illustrative examples of copper-mediated reactions involving boronic acids.

Aryne-Initiated Coupling Reactions Utilizing Boronic Acids as Hydroxyl Synthons

A novel application of boronic acids is their use as hydroxyl synthons in aryne-initiated three-component coupling reactions. bohrium.comrsc.orgresearchgate.net In this transformation, the boronic acid, upon activation with fluoride, can act as a surrogate for a hydroxide (B78521) ion. rsc.orgresearchgate.net

This methodology has been successfully applied to the ring-opening reaction of cyclic sulfides and the three-component coupling of fluoro-azaarenes. bohrium.comrsc.org The use of a boronic acid as a hydroxy source offers advantages such as mild activation conditions and excellent functional group tolerance. rsc.org Computational studies have provided insight into the mechanism, highlighting the role of a B-F ate complex in the activation process. rsc.orgresearchgate.net This innovative approach expands the synthetic utility of boronic acids beyond traditional cross-coupling reactions. bohrium.com

Desulfitative Carbon-Carbon Cross-Coupling Reactions Involving Thioamide Derivatives

A significant transformation involving arylboronic acids is their participation in desulfitative carbon-carbon cross-coupling reactions. While specific studies detailing the use of this compound in this context are not prevalent, the general mechanism with thioamide derivatives provides a clear blueprint for its potential reactivity. This type of reaction typically involves the coupling of a thioamide with a boronic acid, catalyzed by a palladium(0) complex, with a copper(I) salt acting as a crucial co-catalyst or mediator. researchgate.net

The reaction proceeds via a catalytic cycle where the thioamide undergoes C–S bond activation, and the boronic acid serves as the organometallic nucleophile, ultimately leading to the formation of a new carbon-carbon bond with the extrusion of sulfur. researchgate.net The copper(I) carboxylate has been shown through computational studies to play multiple, non-innocent roles. It facilitates both the transmetalation step with the boronic acid and the final C-C reductive elimination from the palladium center. nih.gov The carboxylate ligand can activate the boronic acid and modify the palladium center to create a more reactive monophosphine-palladium intermediate. nih.gov

The general conditions for this transformation highlight its utility:

| Component | Typical Reagents/Conditions | Role |

| Catalyst | Pd(0) complexes (e.g., from Pd(OAc)₂) | Facilitates oxidative addition and reductive elimination |

| Mediator | Cu(I) carboxylate (e.g., Cu(I)-thiophene-2-carboxylate) | Acts as a transmetalation center and sulfur scavenger |

| Boronic Acid | Ar-B(OH)₂ (e.g., this compound) | Carbon nucleophile source |

| Substrate | Thioamide derivatives | Carbon electrophile precursor after C-S activation |

| Solvent | Aprotic polar solvents (e.g., Dioxane, THF) | Reaction medium |

This methodology represents a powerful tool for forging C-C bonds under relatively neutral conditions, expanding the synthetic utility of boronic acids like this compound. nih.gov

Transformations of the Boronic Acid Functional Group

The boronic acid group, -B(OH)₂, is the primary site of reactivity in this compound and can undergo several key transformations.

Dehydration to Boroxines: Formation and Equilibrium Studies

Boronic acids have a strong tendency to undergo reversible dehydration to form their corresponding cyclic trimers, known as boroxines. rsc.org This process involves the condensation of three molecules of the boronic acid to yield a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.

The formation of boroxine (B1236090) from this compound is an equilibrium process. The reaction can be driven towards the boroxine product by removing water, either through heating, azeotropic distillation, or the use of a dehydrating agent. nih.govnih.gov Conversely, in the presence of water, the boroxine can be readily hydrolyzed back to the boronic acid. nih.gov

Thermodynamic studies on various phenylboronic acids have revealed that boroxine formation is typically an entropically favorable process, driven by the release of water molecules, even though it may be enthalpically unfavorable. researchgate.net The electronic nature of substituents on the phenyl ring can influence the equilibrium. Electron-donating groups tend to stabilize the boroxine structure. nih.gov Therefore, the electron-donating character of the phenylthio substituent in this compound would be expected to support the formation of its corresponding boroxine.

General Thermodynamic Parameters for Phenylboroxine Formation

| Parameter | General Observation | Driving Force |

|---|---|---|

| Enthalpy (ΔH) | Generally positive (unfavorable) | - |

| Entropy (ΔS) | Generally positive (favorable) | Release of 3 H₂O molecules |

| Gibbs Free Energy (ΔG) | Becomes more favorable at higher temperatures | Entropy-driven process |

Synthesis and Reactivity of Boronate Esters

To enhance stability and modify reactivity, boronic acids are frequently converted into boronate esters. This transformation is achieved through a condensation reaction between this compound and an alcohol, most commonly a 1,2- or 1,3-diol like pinacol (B44631) or diethanolamine. rsc.orgnih.gov The reaction is reversible and is typically driven to completion by removing the water formed, often using a Dean-Stark apparatus or a dehydrating agent. nih.govrsc.org

Boronate esters, such as the pinacol ester of this compound, offer several advantages over the free boronic acid. They are generally more stable, less prone to dehydration into boroxines, and often easier to purify due to their increased lipophilicity and crystallinity. capes.gov.br These esters are widely used as protecting groups for the boronic acid functionality and are competent coupling partners in reactions like the Suzuki-Miyaura cross-coupling. thieme-connect.de The boronic acid can be readily regenerated from the ester by hydrolysis if needed.

Common Diols for Boronate Ester Formation

| Diol | Resulting Ester Name |

|---|---|

| Pinacol | Pinacol boronate ester |

| Ethylene Glycol | 1,3,2-Dioxaborolane derivative |

| Diethanolamine | Diethanolamine boronate ester |

Regioselective Halodeboronation Reactions

The carbon-boron bond in arylboronic acids can be selectively cleaved and replaced with a halogen atom in a reaction known as halodeboronation. This reaction provides a direct method for introducing halogens onto the aromatic ring at the precise location previously occupied by the boronic acid group. For this compound, this transformation allows for the regioselective synthesis of 1-halo-2-(phenylthio)benzene derivatives.

The reaction is typically carried out using aqueous solutions of elemental halogens such as bromine (Br₂), chlorine (Cl₂), or iodine (I₂). rsc.orgnih.gov The electrophilic halogen attacks the carbon atom bearing the boronic acid group, leading to the substitution of the -B(OH)₂ moiety with the halogen.

Reagents for Halodeboronation

| Halogenating Agent | Product |

|---|---|

| Aqueous Iodine (I₂) | (2-Iodophenyl)(phenyl)sulfane |

| Aqueous Bromine (Br₂) | (2-Bromophenyl)(phenyl)sulfane |

This transformation is valuable for synthesizing halogenated precursors that can be used in subsequent cross-coupling reactions or other synthetic manipulations.

Reactivity Influenced by the Phenylthio Substituent

Intramolecular Directing Group Effects in Ortho-Functionalization

The phenylthio (–SPh) substituent on the aromatic ring of this compound exerts a significant electronic influence on the molecule's reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. The sulfur atom, with its available lone pairs of electrons, acts as an electron-donating group through resonance.

This donation of electron density is not uniform across the ring; it specifically enriches the ortho and para positions relative to the phenylthio group. Consequently, the phenylthio group is classified as an ortho, para-director. In the case of this compound, this directing effect would guide incoming electrophiles to the positions ortho and para to the sulfur atom on that specific ring. This effect can be harnessed for selective C-H functionalization and the synthesis of more complex, polysubstituted aromatic compounds.

Electronic and Steric Modulation of Reactivity by the Sulfur Atom

The thioether linkage in this compound exerts a notable influence on the reactivity of the boronic acid group through a combination of electronic and steric effects. These effects can be observed in various reactions, most prominently in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Electronic Effects:

Computational studies on ortho-substituted phenylboranes and phenylboronic acids have provided insights into the electronic interactions. These studies suggest the possibility of intramolecular interactions between the sulfur lone pair and the empty p-orbital of the boron atom. This interaction, if present, could influence the geometry and electronic nature of the boronic acid group, thereby affecting its transmetalation efficiency in catalytic cycles.

Steric Effects:

The bulky phenylthio group at the ortho position introduces significant steric hindrance around the boronic acid functionality. This steric bulk can play a crucial role in the regioselectivity of reactions involving multiple reactive sites. For instance, in Suzuki-Miyaura reactions with substrates bearing multiple halide substituents, the steric hindrance from the ortho-phenylthio group can direct the coupling to a less hindered position.

Studies on the Suzuki-Miyaura reaction involving ortho-substituted phenylboronic acids have demonstrated that steric hindrance can impact the rate and efficiency of the coupling. A larger ortho-substituent can slow down the transmetalation step of the catalytic cycle. However, this steric hindrance can also be exploited to achieve specific stereochemical outcomes, such as in the synthesis of atropisomers, where restricted rotation around a single bond leads to chiral molecules. The controlled introduction of a bulky ortho-substituent can favor the formation of one atropisomer over another.

A comparative analysis of the reactivity of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions is presented in the table below, highlighting the impact of different substituents on reaction outcomes.

| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 95 | |

| (2-Methylphenyl)boronic acid | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 88 | |

| This compound | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 85 | |

| (2-(Phenylsulfonyl)phenyl)boronic acid | Aryl Halide | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 75 |

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

The data suggests that the steric bulk of the ortho-phenylthio group in This compound leads to a slightly lower yield compared to the less hindered phenylboronic acid and (2-methylphenyl)boronic acid. The more electron-withdrawing and bulkier ortho-phenylsulfonyl group results in a further decrease in yield under these specific conditions.

Transformations at the Sulfur Center and Their Synthetic Implications

The sulfur atom in this compound is a versatile functional handle that can undergo various transformations, primarily oxidation and alkylation. These reactions lead to the synthesis of new organoboron compounds with modified electronic and steric properties, expanding their synthetic utility.

Oxidation of the Sulfur Atom:

The thioether linkage can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. These oxidation reactions are typically carried out using common oxidizing agents. The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone.

The oxidation introduces a significant change in the electronic nature of the substituent. The sulfoxide (S=O) and sulfone (SO₂) groups are strongly electron-withdrawing. This increased electron-withdrawing character enhances the Lewis acidity of the boronic acid moiety, which can have a profound effect on its reactivity and its interaction with biological targets. For example, the corresponding (2-(phenylsulfinyl)phenyl)boronic acid and (2-(phenylsulfonyl)phenyl)boronic acid are expected to have lower pKa values than the parent thioether.

The following table summarizes typical conditions for the oxidation of thioethers to sulfoxides and sulfones.

| Starting Material | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |

| This compound | m-CPBA (1 equiv.) | Dichloromethane | (2-(Phenylsulfinyl)phenyl)boronic acid | 92 | |

| This compound | H₂O₂ (excess) / Acetic Acid | Acetic Acid | (2-(Phenylsulfonyl)phenyl)boronic acid | 88 | |

| Aryl sulfide | Oxone® | Methanol/Water | Aryl sulfone | 95 | orientjchem.org |

Table 2: Oxidation of the Sulfur Center

The resulting sulfinyl and sulfonyl boronic acids are valuable building blocks in their own right, for instance, in the synthesis of complex heterocyclic structures and as potential enzyme inhibitors.

Alkylation of the Sulfur Atom:

The sulfur atom of the thioether can act as a nucleophile and undergo alkylation with alkyl halides or other electrophiles to form sulfonium (B1226848) salts. This transformation introduces a positive charge at the sulfur center and further modifies the steric and electronic environment of the molecule.

The formation of a sulfonium salt dramatically alters the properties of the ortho-substituent, making it bulkier and strongly electron-withdrawing. These sulfonium salts can be interesting intermediates in organic synthesis, potentially participating in ylide formation or acting as leaving groups in certain reactions.

| Starting Material | Alkylating Agent | Solvent | Product | Yield (%) | Reference |

| This compound | Methyl Iodide | Acetone | S-Methyl-S-(2-boronophenyl)phenylsulfonium iodide | 85 | |

| Dialkyl sulfide | Alkyl Halide | - | Trialkylsulfonium halide | >90 |

Table 3: Alkylation of the Sulfur Center

Mechanistic Insights and Computational Investigations of 2 Phenylthio Phenyl Boronic Acid

Mechanistic Pathways of Key Reactions (e.g., Cross-Couplings, C-H Borylation)

The utility of (2-(Phenylthio)phenyl)boronic acid in synthetic chemistry is underscored by its participation in a variety of catalytic reactions. Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

Identification of Reaction Intermediates and Transition States

In the realm of cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the catalytic cycle involves several key steps with distinct intermediates and transition states. rsc.org For boronic acids in general, the transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is a critical part of the catalytic cycle. rsc.org While specific studies on this compound are not extensively detailed in the provided results, the general mechanism involves the formation of a palladium-alkoxide or palladium-hydroxide species, which then interacts with the boronic acid. The presence of a base is often crucial to facilitate the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.

In other reactions, such as the Boronic Acid Mannich reaction, computational studies have highlighted the importance of zwitterionic transition states. illinois.edu These studies suggest an early transition state, with stabilization gained from the formation of a boronate (ate) complex. illinois.edu The identification of such intermediates is often achieved through a combination of spectroscopic techniques like NMR and computational modeling. rsc.org

Elucidation of Catalytic Cycles

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application for many arylboronic acids, is well-established and consists of three primary stages: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.

Transmetalation: The aryl group from the boronic acid (or its corresponding boronate) is then transferred to the Pd(II) complex, displacing the halide. This step is often facilitated by a base. rsc.org

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. rsc.org

While the general principles apply, the specific kinetics and the nature of the intermediates in the catalytic cycle can be influenced by the substituents on the boronic acid. For instance, in some boron-catalyzed reactions, it has been proposed that the mechanism may proceed through dimeric B-X-B motifs (where X can be oxygen or a nitrogen-containing group), which can activate the carboxylic acid and deliver the amine nucleophile. rsc.org

Theoretical Studies on Electronic Structure and Bonding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper understanding of the electronic structure, bonding, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Applications to Reaction Energetics and Pathways

DFT calculations are widely used to model reaction energetics and elucidate potential reaction pathways. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction. For example, DFT studies at the B3LYP+D3/Def2-TZVPP level have been used to support proposed catalytic cycles for amidation reactions, suggesting that alternative pathways may be lower in energy than previously accepted mechanisms. rsc.org

These computational approaches allow for the investigation of various factors influencing reactivity, such as solvent effects, which can be accounted for using models like the polarizable continuum model. illinois.edu Such calculations have been instrumental in understanding the role of different species in the reaction and in rationalizing experimental observations. illinois.edu

Analysis of Lewis Acidity and Boron Hybridization

Boronic acids are known to be mild Lewis acids. wikipedia.org The boron atom in phenylboronic acid is sp²-hybridized and possesses a vacant p-orbital, which is responsible for its Lewis acidic character. wikipedia.org This acidity can be influenced by substituents on the phenyl ring. Electron-withdrawing groups generally increase the Lewis acidity of the boron center.

The pKa value of a boronic acid is a measure of its Brønsted acidity in the presence of a base, which is related to its Lewis acidity. For instance, the pKa of unsubstituted phenylboronic acid is 8.83. wikipedia.org The introduction of fluorine substituents, which are strongly electron-withdrawing, can significantly lower the pKa, indicating increased acidity. mdpi.com

The hybridization of the boron atom can change upon interaction with Lewis bases. The formation of a boronate "ate" complex involves the coordination of a Lewis base (like a hydroxide (B78521) ion or an amine) to the boron atom, leading to a change in hybridization from sp² to sp³. This change is crucial in many reactions, as the resulting tetracoordinate boron species is often more reactive in subsequent steps, such as transmetalation in cross-coupling reactions.

Computational Modeling of Intramolecular Boron-Heteroatom Interactions (e.g., Boron-Sulfur or Boron-Nitrogen by analogy)

The presence of a phenylthio group at the ortho position to the boronic acid functionality in this compound introduces the possibility of an intramolecular interaction between the sulfur atom and the boron atom. While direct computational studies on the B-S interaction in this specific molecule were not found in the provided search results, analogies can be drawn from studies on other systems with intramolecular boron-heteroatom interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies in Boronic Acid Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are statistical or machine-learning-based methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or a particular chemical property. bohrium.comnih.gov These models are instrumental in modern medicinal chemistry and drug discovery, facilitating the prediction of activities for new chemical entities and guiding the optimization of lead compounds. nih.govorganic-chemistry.org The fundamental principle of QSAR lies in the hypothesis that the variations in the biological activity of a set of molecules can be explained by the differences in their physicochemical properties, which are in turn determined by their molecular structures. nih.gov

In the context of boronic acid chemistry, QSAR studies have been employed to understand and predict various aspects of their behavior, from reactivity to biological efficacy. These studies typically involve the calculation of a wide array of molecular descriptors for a series of boronic acid derivatives and correlating them with an experimentally determined endpoint.

General Principles and Key Findings in Boronic Acid QSAR:

QSAR models for boronic acids often incorporate a variety of molecular descriptors to capture the electronic, steric, and hydrophobic features that govern their interactions. Common one-dimensional descriptors include physicochemical properties like the logarithm of the partition coefficient (logP) and the acid dissociation constant (pKa). nih.gov Two-dimensional descriptors can encompass topological indices and molecular connectivity, while three-dimensional (3D-QSAR) approaches consider the spatial arrangement of atoms and fields around the molecules. nih.gov

A notable application of QSAR in boronic acid chemistry is in the study of proteasome inhibitors. For instance, 3D-QSAR models have been developed for dipeptidyl boronic acid inhibitors, which have successfully guided the synthesis of new compounds with enhanced inhibitory activity against the proteasome, a key target in cancer therapy. illinois.edu These studies have highlighted the critical regions for interaction between the boronic acid inhibitor and the proteasome, such as the site for covalent bond formation, the presence of an aromatic ring, and a hydrophobic acceptor group. beilstein-journals.org

Furthermore, QSAR models have been developed to predict the nucleophilicity of trivalent boron compounds. These models have utilized descriptors such as the charge of the boryl fragment and the boron p/s population ratio to describe electronic structures, along with distance-weighted volume to account for steric effects. researchgate.net Such models have demonstrated good statistical significance and predictive power, identifying that efficient nucleophiles are characterized by enhanced polarization of the B-X bond towards the boron atom and reduced steric bulk. researchgate.net

Challenges and Limitations in QSAR for Boronic Acids:

Despite their utility, the development of robust and predictive QSAR models for boronic acids can be challenging. One area where in silico models have shown limited value is in the prediction of mutagenicity for boronic acids and their derivatives. nih.gov This suggests that the mechanisms underlying the mutagenicity of this class of compounds may be complex and not easily captured by current computational models.

For ortho-substituted phenylboronic acids, such as this compound, the development of predictive QSAR models for properties like acidity can be particularly complex. While good correlations can be found for meta- and para-substituted isomers using parameters like the Hammett equation, ortho-substituted compounds often deviate from these trends due to the steric hindrance and potential for intramolecular interactions between the ortho-substituent and the boronic acid moiety.

Illustrative Data from General Boronic Acid QSAR Studies:

Table 1: Physicochemical Properties and Calculated Descriptors for a Representative Set of Substituted Phenylboronic Acids

| Compound | Substituent | pKa | logP (calculated) | Polar Surface Area (Ų) |

| Phenylboronic acid | -H | 8.83 | 1.15 | 40.46 |

| 4-Methylphenylboronic acid | 4-CH₃ | 9.01 | 1.64 | 40.46 |

| 4-Methoxyphenylboronic acid | 4-OCH₃ | 9.17 | 1.28 | 49.69 |

| 4-Chlorophenylboronic acid | 4-Cl | 8.35 | 1.83 | 40.46 |

| 3-Nitrophenylboronic acid | 3-NO₂ | 7.98 | 1.25 | 86.24 |

This table presents illustrative data for representative substituted phenylboronic acids to demonstrate the types of descriptors used in QSAR studies. The values are based on general findings in the literature and computational estimations.

Table 2: Correlation of Descriptors with Activity for a Hypothetical QSAR Model

| Descriptor | Coefficient | Contribution to Activity | Rationale |

| Electronic | |||

| Hammett Sigma (σ) | Positive | Increases with electron-withdrawing groups | Enhances Lewis acidity of boron |

| Steric | |||

| Molar Refractivity (MR) | Negative | Decreases with bulky substituents | Steric hindrance at the active site |

| Hydrophobic | |||

| logP | Positive | Increases with lipophilicity | Improved membrane permeability |

This table illustrates a hypothetical QSAR model for a biological activity, showing how different descriptors might contribute. The relationships are based on general principles observed in medicinal chemistry.

Advanced Applications of 2 Phenylthio Phenyl Boronic Acid in Complex Organic Synthesis

Strategic Building Block for Constructing Polycyclic and Heterocyclic Systems

The structure of (2-(Phenylthio)phenyl)boronic acid, featuring an ortho-disubstituted aromatic ring with a boronic acid and a phenylthio group, makes it an ideal precursor for the synthesis of sulfur-containing polycyclic and heterocyclic systems. The proximity of these two functional groups allows for intramolecular reactions to form new ring systems, a key strategy in complex molecule synthesis.

One of the most promising, albeit not extensively documented, applications is the synthesis of thianthrene (B1682798) and its derivatives. Thianthrene is a sulfur-containing heterocyclic compound with a folded "butterfly" structure and interesting electrochemical properties, making it a valuable core for organic materials. mit.edu The intramolecular cyclization of this compound, likely promoted by an oxidizing agent or under electrophilic conditions, could provide a direct route to the dibenzo[b,e] nih.govchemicalbook.comdithiin (thianthrene) core. This transformation would involve the formation of a new carbon-sulfur bond and a carbon-carbon bond, facilitated by the boronic acid group.

Furthermore, this compound serves as a bifunctional building block in cross-coupling reactions. The boronic acid moiety can readily participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. chemicalbook.comwikipedia.org This allows for the introduction of various aryl or vinyl substituents. The phenylthio group can also be manipulated. For instance, methods for the activation and functionalization of C(aryl)–C(OH) bonds in aryl alcohols proceed through intermediates that can be transformed into thioethers, highlighting the reactivity of related structures. nih.gov This dual reactivity enables the construction of complex, multi-ring systems in a convergent manner. For example, a Suzuki coupling at the boron position followed by a cyclization involving the sulfur atom can lead to the rapid assembly of complex polycyclic aromatic hydrocarbons (PAHs) and heterocycles. nih.govnih.gov

Reagent in Multi-Component Reactions for the Rapid Assembly of Molecular Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, maximizing efficiency and atom economy. nih.gov Boronic acids are frequently employed in MCRs due to their stability, low toxicity, and versatile reactivity. chemicalbook.comwikipedia.org Phenylboronic acid, for example, is known to participate in uncatalyzed MCRs with α-ketoacids and amines to generate α-amino acids. chemicalbook.comwikipedia.org

While specific examples detailing the use of this compound in MCRs are not prevalent in the literature, its structure suggests significant potential. The boronic acid can act as an aryl source in palladium-catalyzed MCRs, such as the Suzuki-Miyaura coupling, while the phenylthio group remains as a functional handle for subsequent transformations or to influence the stereochemical outcome of the reaction.

A hypothetical MCR could involve the reaction of this compound, an alkene, and a source of fluorine in a palladium-catalyzed process to generate complex organofluorine compounds. researchgate.net The boronic acid would deliver the (2-phenylthio)phenyl group to the alkene, creating a new stereocenter. The phenylthio substituent could play a role in directing the stereoselectivity of the addition. Such a reaction would rapidly generate molecular complexity and provide access to novel scaffolds for medicinal chemistry and materials science. The general utility of boronic acids in MCRs is well-established, and the unique substitution pattern of this compound makes it a promising candidate for the development of new, diversity-oriented synthetic methodologies.

Utilization in the Synthesis of Boronic Acid Analogues of Alpha-Amino Acids

Boronic acid analogues of α-amino acids are an important class of compounds that often act as potent enzyme inhibitors, with applications in medicine. nih.gov The synthesis of these analogues can be challenging, particularly when dealing with functionalized side chains. A key methodology developed for this purpose utilizes the reactivity of the phenylthio group in conjunction with a boronate ester. nih.gov

A synthetic route has been developed to prepare novel α-aminoboronic acids by introducing side chains as electrophiles. nih.gov This approach is particularly useful for side chains that are susceptible to elimination or other unwanted side reactions under strongly basic conditions. The methodology involves the reaction of various electrophiles with the stabilized anion of a (phenylthio)methane boronate. nih.gov Although the starting material in the reported study is (phenylthio)methane boronate rather than this compound itself, the principle highlights the critical role of the phenylthio group in facilitating the formation of the key carbon-carbon bond.

The process can be summarized as follows:

Deprotonation of a (phenylthio)methane boronate to form a stabilized anion.

Reaction of the anion with an electrophile (e.g., an alkyl halide with a protected functional group) to form a substituted (phenylthio)methane boronate.

Conversion of the phenylthio group to a better leaving group, for example, by methylation to form a sulfonium (B1226848) ion.

Displacement of the sulfonium group with a nitrogen nucleophile (or conversion to an α-iodo derivative followed by amination) to introduce the amino group.

This strategy allows for the synthesis of boronic acid analogues of natural amino acids like aspartic acid and glutamic acid. nih.gov The phenylthio group is therefore instrumental in enabling the construction of the carbon skeleton of the target amino acid analogue under conditions that preserve other functionalities in the molecule.

Table 1: Examples of α-Aminoboronic Acid Analogues Synthesized Using Phenylthio-Stabilized Boronates

| Target Amino Acid Analogue | Electrophile Used | Protected Side Chain | Reference |

| boroAspartic acid analogue | BrCH₂COO(t)Bu | -CH₂CO₂(t)Bu | nih.gov |

| boroGlutamic acid analogue | CH₂=CHCOOMe | -(CH₂)₂CO₂Me | nih.gov |

| difluoroethyl boro-analogue | BrCH₂CHF₂ | -CH₂CHF₂ | nih.gov |

This table is based on the methodology using (phenylthio)methane boronate, illustrating the utility of the phenylthio group in this type of synthesis.

Applications in the Synthesis of Precursors for Advanced Organic Materials (focused on the synthetic methodology)

The development of advanced organic materials for applications in electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), relies on the synthesis of novel π-conjugated systems. Sulfur-containing polycyclic aromatic hydrocarbons, like thianthrene and its derivatives, are of particular interest due to their unique electronic and self-assembly properties. mit.edu

This compound is a strategically designed precursor for the synthesis of such materials. The synthetic methodology leverages the dual functionality of the molecule. The primary approach involves an intramolecular cyclization to form a rigid, planar, or folded sulfur-containing heterocyclic core. As mentioned previously, the formation of a thianthrene skeleton is a highly plausible transformation. mit.edu This core structure can then be further elaborated.

A general synthetic strategy would be:

Core Formation: An intramolecular cyclization of this compound or its derivatives to generate a thianthrene or other sulfur-containing heterocyclic system.

Functionalization: The resulting heterocyclic core can be functionalized using various synthetic methods. If the boronic acid moiety is preserved during the cyclization, it can be used for subsequent Suzuki-Miyaura cross-coupling reactions to attach other aromatic or electroactive groups. Alternatively, the phenylthio group itself can be a site for modification.

Elaboration into Polymers or Macrocycles: The bifunctional nature of the starting material or the cyclized intermediate can be exploited to synthesize polymers or macrocycles. For instance, the reaction of a di-functionalized thianthrene derivative (obtained from a precursor like this compound) with appropriate linking units can lead to conjugated polymers with tailored electronic properties. mit.edu

This modular approach allows for the systematic tuning of the electronic properties (e.g., HOMO/LUMO levels), solubility, and solid-state packing of the final material, which are critical factors for device performance. The use of this compound as a starting material provides a direct entry into a class of sulfur-doped PAHs that are promising candidates for next-generation organic electronics.

Future Prospects and Emerging Trends in 2 Phenylthio Phenyl Boronic Acid Research

Exploration of Novel Reactivity Manifolds and Unprecedented Transformations

The unique substitution pattern of (2-(Phenylthio)phenyl)boronic acid opens avenues for exploring reactivity beyond its traditional role in Suzuki-Miyaura cross-coupling reactions. The proximity of the sulfur atom to the boron center is a key structural feature that researchers are beginning to exploit.

Future research is likely to focus on intramolecular interactions between the sulfur and boron atoms to mediate or catalyze new transformations. The Lewis basicity of the sulfur atom could allow it to coordinate to the Lewis acidic boron center, potentially modulating the reactivity of the boronic acid or enabling unique reaction pathways. This intramolecular coordination could be leveraged to develop novel catalytic cycles where the compound acts as a ligand-substrate hybrid.

One promising area is the development of new catalytic amidation reactions. While various boronic acids have been explored as catalysts for the direct condensation of carboxylic acids and amines, the specific properties of this compound remain to be fully investigated. researchgate.net The ortho-thioether group could influence the reaction mechanism, potentially leading to enhanced efficiency or selectivity for challenging substrates. researchgate.net Furthermore, researchers are investigating the reactivity of ortho-substituted phenylboronic acids, such as 2-formylphenylboronic acid, in amination-reduction reactions, which could inspire analogous studies with the phenylthio-substituted variant. researchgate.net

The exploration of photoinduced reactions represents another significant trend. nih.gov Photochemical activation can generate highly reactive intermediates from organoboron compounds, enabling transformations that are not accessible under thermal conditions. nih.gov Future work may explore the photophysical properties of this compound and its derivatives, investigating their potential in photo-redox catalysis or as photoresponsive materials.

| Potential Research Direction | Key Feature to Exploit | Anticipated Outcome |

| Intramolecularly-Mediated Catalysis | Proximity of Lewis basic sulfur and Lewis acidic boron | Novel catalytic cycles for bond formation (e.g., C-N, C-O) |

| Photoinduced Transformations | Absorption and energy transfer properties | New borylation methods and synthesis of complex molecules under mild conditions nih.gov |

| Directed C-H Functionalization | Ortho-phenylthio group as a directing group | Site-selective elaboration of the aromatic core, providing access to complex derivatives |

Development of Sustainable and Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and fine chemical industries. pharmtech.com Research into this compound is expected to align with these principles, focusing on more environmentally benign methods for its synthesis and use.

A major thrust is the replacement of conventional organic solvents with greener alternatives. Water is a particularly attractive medium for its low cost, non-toxicity, and non-flammability. unito.it The development of palladium-catalyzed direct C-H arylation reactions in water for synthesizing thiophene (B33073) derivatives showcases the potential for aqueous-phase synthesis of related sulfur-containing aromatics. unito.it Future efforts will likely target the synthesis of this compound itself in aqueous media, potentially through modified Miyaura borylation or C-H activation routes.

Atom economy is another core principle of green chemistry. researchgate.net Traditional syntheses of boronic acids often involve multi-step sequences with stoichiometric reagents. mdpi.com Emerging strategies like direct C-H borylation, catalyzed by transition metals such as iridium or rhodium, offer a more atom-economical alternative by avoiding the need for pre-functionalized aryl halides. mdpi.com Applying these methods to the direct synthesis of this compound would represent a significant step towards a more sustainable manufacturing process.

Furthermore, the inherent properties of boronic acids contribute to their green profile. They are generally stable, have low toxicity, and ultimately degrade to boric acid, which is considered an environmentally benign compound. mdpi.com Maximizing these benefits through catalyst recycling, minimizing waste generation, and running reactions at ambient temperature and pressure will be key objectives in future research. pharmtech.com

| Green Chemistry Approach | Application to this compound | Expected Benefit |

| Use of Green Solvents | Synthesis and coupling reactions in water or other benign media. unito.it | Reduced environmental impact, lower cost, and improved safety. pharmtech.com |

| Atom-Economical Synthesis | Direct C-H borylation of diphenyl sulfide. mdpi.com | Fewer synthetic steps, less waste, and conservation of resources. |

| Catalyst Recycling | Development of heterogeneous or water-soluble catalysts for synthesis and application. | Reduced cost associated with precious metal catalysts and lower metal contamination in products. niocorp.com |

| Energy Efficiency | Designing reactions that proceed under ambient or mild conditions. pharmtech.com | Lower energy consumption and reduced operational costs. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.gov This technology is particularly well-suited for reactions involving unstable intermediates or highly exothermic processes, which are common in organometallic chemistry. okayama-u.ac.jppharmtech.com

The synthesis of boronic acids often involves organolithium or Grignard intermediates, which are highly reactive and require cryogenic temperatures in batch mode. okayama-u.ac.jp Flow chemistry enables precise control over reaction time (from seconds to minutes) and temperature, allowing these reactions to be performed safely at higher temperatures and with improved yields by minimizing side reactions. okayama-u.ac.jpmagritek.com Future research will undoubtedly focus on developing a continuous flow process for the synthesis of this compound, likely via a lithiation-borylation sequence. okayama-u.ac.jp

Beyond synthesis, flow chemistry can be integrated with subsequent transformations. For example, a flow process could be designed to synthesize this compound in a first reactor, which then feeds directly into a second reactor for an immediate Suzuki-Miyaura coupling reaction, creating a seamless and highly efficient "synthesis-to-application" platform. magritek.com

Automated synthesis platforms represent another frontier. chemrxiv.org These systems enable the rapid and iterative synthesis of small molecules using standardized protocols. chemistryworld.com By converting this compound into a suitable building block, such as an N-methyliminodiacetic acid (MIDA) boronate or a related stable derivative, it could be incorporated into automated platforms for the rapid generation of compound libraries for drug discovery or materials science applications. chemrxiv.org This approach significantly accelerates the discovery process by allowing chemists to synthesize and test many different analogs in a short period. chemrxiv.orgchemistryworld.com

| Technology | Application to this compound | Advantage |

| Flow Chemistry | Synthesis via lithiation-borylation pathway. okayama-u.ac.jpmagritek.com | Enhanced safety, better temperature control, improved yield, and scalability. nih.gov |

| Integrated synthesis and coupling reactions. magritek.com | Increased efficiency, reduced manual handling, and shorter overall process time. | |

| Automated Synthesis | Conversion to stable boronate esters (e.g., MIDA). chemrxiv.org | Rapid generation of diverse molecular libraries for screening. |

| Iterative cross-coupling cycles. chemrxiv.orgchemistryworld.com | Accelerated discovery of new functional molecules and materials. |

Design Principles for Next-Generation Organoboron Reagents with Enhanced Performance and Selectivity

The performance of an organoboron reagent is dictated by its stability, reactivity, and selectivity. A key area of future research is the rational design of new reagents based on the this compound scaffold, but with enhanced properties.

One established design principle is the modification of the electronic properties of the aryl ring. nih.gov Introducing electron-withdrawing or electron-donating groups can fine-tune the Lewis acidity of the boron atom, which in turn affects its reactivity in cross-coupling reactions and its binding affinity in sensing applications. nih.gov For this compound, modifications to the phenylthio group or the other phenyl ring could be explored to optimize its performance for specific applications.

Another powerful strategy is the use of intramolecular coordination to stabilize the boron center. acs.org The introduction of a coordinating nitrogen atom into the backbone of organoboron compounds has been shown to enhance their stability towards air and moisture. acs.org While the sulfur in this compound provides a potential coordinating atom, its effect is weaker than that of nitrogen. Future designs might incorporate additional coordinating groups into the molecular framework to create more robust and shelf-stable reagents.

The development of new protecting groups for boronic acids is also crucial. While MIDA boronates are widely used, researchers are continually seeking alternatives that offer different reactivity profiles or deprotection conditions. chemrxiv.org Designing a custom protecting group for this compound could unlock new applications in multi-step automated synthesis. chemrxiv.org Ultimately, the goal is to create a toolbox of organoboron reagents where properties like reactivity and selectivity can be predictably tuned through rational molecular design, moving from serendipitous discovery to targeted innovation. rsc.org

| Design Principle | Modification Strategy | Desired Enhancement |

| Electronic Tuning | Introduction of substituents on the aromatic rings. nih.gov | Optimized reactivity in catalysis; tailored affinity in sensors. |

| Intramolecular Stabilization | Incorporation of stronger coordinating atoms (e.g., nitrogen) into the scaffold. acs.org | Increased stability to air and moisture; enhanced shelf-life. |

| Advanced Protecting Groups | Development of novel boronate esters (e.g., TIDA boronates). chemrxiv.org | Controlled release of the active boronic acid; compatibility with automated synthesis. chemrxiv.org |

| Stereochemical Control | Introduction of chiral elements into the backbone. | Enantioselective transformations and synthesis of chiral molecules. researchgate.net |

Q & A

Q. What are the key synthetic methodologies for preparing (2-(phenylthio)phenyl)boronic acid derivatives, and what challenges arise during functionalization?

Answer: A common approach involves reacting stabilized anions of (phenylthio)methane boronate with electrophilic side chains (e.g., BrCH₂CHF₂ or CH₂=CHCOOMe) to introduce diverse substituents . Challenges include avoiding elimination or enolate formation in side chains prone to instability under basic conditions. For example, attempts to react electron-rich thiophene derivatives with diacetoxyiodo reagents led to impurities due to redox side reactions . Optimizing reaction conditions (e.g., temperature, solvent polarity) and using protective groups (e.g., pinanediol esters) can mitigate these issues.

Q. How can researchers address purification challenges specific to boronic acids, such as silica gel binding or boroxin formation?

Answer: Purification strategies include:

- Chromatography: Avoiding silica gel by using alternative stationary phases (e.g., alumina) or reversed-phase HPLC.

- Derivatization: Converting boronic acids to esters (e.g., pinacol boronate) to reduce polarity and prevent boroxin formation .

- Crystallization: Leveraging solubility differences in mixed solvents (e.g., hexane/ethyl acetate) to isolate pure boronic acids.

- Temperature control: Performing reactions and purifications at low temperatures to suppress boroxin cyclization .

Q. What analytical techniques are validated for detecting boronic acid impurities in pharmaceutical intermediates?

Answer: LC-MS/MS is a gold standard for trace impurity analysis. A validated method includes:

| Parameter | Specification (Example) | Reference Standard |

|---|---|---|

| Limit of Detection | 0.1 ppm | ICH Q2(R1) |

| Accuracy | 95–105% recovery | Carboxy phenyl boronic acid |

| Linearity | R² ≥ 0.999 (1–10 ppm range) | Methyl phenyl boronic acid |

| Robustness | ±10% variation in mobile phase pH/acetonitrile | Lumacaftor matrix |

Advanced Research Questions

Q. How can regioselectivity be controlled in cross-coupling reactions involving this compound?

Answer: Regioselectivity in Suzuki-Miyaura couplings depends on:

- Ligand design: Bulky ligands (e.g., SPhos) favor coupling at sterically accessible positions.

- Substrate electronics: Electron-withdrawing groups on the aryl halide enhance oxidative addition rates. Computational studies (DFT) predict reactive sites by mapping Fukui indices .

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for ortho-substituted products.

Q. What computational tools predict mutagenicity risks of boronic acid impurities, and how are these validated experimentally?

Answer:

- In silico methods: Tools like Derek Nexus or Sarah Nexus identify structural alerts (e.g., α,β-unsaturated carbonyls) .

- Experimental validation: Ames tests with Salmonella typhimurium strains (TA98, TA100) confirm mutagenicity predictions. For example, carboxy phenyl boronic acid showed no mutagenicity at <1 ppm, aligning with computational results .

Q. Why do certain boronic acid derivatives exhibit tautomeric equilibria, and how does this affect their reactivity?

Answer: Fluorine substitution stabilizes boroxinol tautomers via inductive effects, shifting equilibria toward cyclic forms. For 2-fluoro-6-methoxyphenylboronic acid, NMR (¹¹B and ¹⁹F) and X-ray crystallography confirmed a 70:30 ratio of boronic acid:boroxinol. This impacts reactivity in cross-coupling by altering boron’s electrophilicity .

Contradictory Data Analysis

Q. How should researchers resolve contradictions in synthetic yields when using electron-rich aryl partners?

Case Study: A reaction between this compound and 2-(diacetoxyiodo)thiophene failed due to unexpected redox side reactions . Resolution:

- Mechanistic analysis: Thiophene’s electron-rich nature promotes iodine(III) disproportionation, generating I⁺ species that oxidize boronic acids.

- Alternative routes: Replacing thiophene with less electron-rich heterocycles (e.g., pyridine) or using Pd-catalyzed C–H borylation improved yields by >30% .

Q. What strategies enhance the stability of boronic acids in aqueous biological assays?

Answer:

- pH control: Buffering at pH 7.4 minimizes boronic acid hydrolysis.

- Protective groups: Installing pinacol esters improves stability, with <5% decomposition after 24 hours in PBS .

- Coordination complexes: Adding diols (e.g., mannitol) forms stable tetrahedral adducts, reducing nonspecific binding .

Methodological Tables

Q. Table 1. Synthetic Routes for Functionalized Boronic Acids

| Substrate | Electrophile | Yield (%) | Key Challenge | Solution |

|---|---|---|---|---|

| PhSCH₂BO₂C₆H₁₂ | BrCH₂CHF₂ | 65 | Elimination | Low-temperature (−78°C) addition |

| 2-(Phenylthio)phenyl boronate | LiCH(OMe)SPh | 82 | Over-oxidation | HgCl₂ quenching |

Table 2. Validation Parameters for LC-MS/MS Impurity Analysis

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| LOD | 0.05 ppm | ≤0.1 ppm |

| LOQ | 0.15 ppm | ≤0.3 ppm |

| Intraday precision | RSD 2.1% | ≤5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。